molecular formula C13H15N3O2 B11282024 N-(2-methoxyethyl)-3-phenyl-1H-pyrazole-5-carboxamide

N-(2-methoxyethyl)-3-phenyl-1H-pyrazole-5-carboxamide

Cat. No.: B11282024
M. Wt: 245.28 g/mol
InChI Key: YOVNSRRALDYMFU-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-3-phenyl-1H-pyrazole-5-carboxamide is an organic compound with a complex structure that includes a pyrazole ring, a phenyl group, and a methoxyethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-3-phenyl-1H-pyrazole-5-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as acetylacetone, under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where benzoyl chloride reacts with the pyrazole ring in the presence of a Lewis acid catalyst like aluminum chloride.

    Attachment of the Methoxyethyl Side Chain: The methoxyethyl group can be attached through a nucleophilic substitution reaction, where 2-methoxyethylamine reacts with the pyrazole derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl side chain, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide, potentially converting it to an amine.

    Substitution: The aromatic ring and the pyrazole ring can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.

Major Products

    Oxidation: Products may include 2-methoxyacetaldehyde or 2-methoxyacetic acid.

    Reduction: The major product could be N-(2-methoxyethyl)-3-phenyl-1H-pyrazole-5-amine.

    Substitution: Depending on the substituent, various derivatives of the original compound can be formed.

Scientific Research Applications

Chemistry

In organic synthesis, N-(2-methoxyethyl)-3-phenyl-1H-pyrazole-5-carboxamide can be used as an intermediate for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile building block.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme inhibitors. Its structure can be modified to interact with specific biological targets, making it useful in drug discovery and development.

Medicine

In medicinal chemistry, derivatives of this compound are being explored for their potential as therapeutic agents. These derivatives may exhibit anti-inflammatory, analgesic, or anticancer properties.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which N-(2-methoxyethyl)-3-phenyl-1H-pyrazole-5-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The methoxyethyl side chain and the pyrazole ring are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxyethyl)-3-phenyl-1H-pyrazole-4-carboxamide: Similar structure but with a different position of the carboxamide group.

    N-(2-ethoxyethyl)-3-phenyl-1H-pyrazole-5-carboxamide: Similar structure but with an ethoxyethyl group instead of a methoxyethyl group.

    N-(2-methoxyethyl)-3-(4-methylphenyl)-1H-pyrazole-5-carboxamide: Similar structure but with a methyl group on the phenyl ring.

Uniqueness

N-(2-methoxyethyl)-3-phenyl-1H-pyrazole-5-carboxamide is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological activity. The presence of the methoxyethyl side chain provides additional sites for chemical modification, enhancing its versatility in various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C13H15N3O2

Molecular Weight

245.28 g/mol

IUPAC Name

N-(2-methoxyethyl)-3-phenyl-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C13H15N3O2/c1-18-8-7-14-13(17)12-9-11(15-16-12)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,14,17)(H,15,16)

InChI Key

YOVNSRRALDYMFU-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=O)C1=CC(=NN1)C2=CC=CC=C2

Origin of Product

United States

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